N-({4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}sulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}sulfonyl)acetamide is a compound that features a pyrrolidine ring, a sulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}sulfonyl)acetamide typically involves the reaction of 4-aminobenzenesulfonyl chloride with pyrrolidine under basic conditions to form the intermediate 4-(pyrrolidin-1-ylsulfonyl)aniline. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-({4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve the use of solvents like ethanol or dichloromethane and catalysts such as Lewis acids .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds. These products can be further utilized in various applications, including drug development and materials science .
Scientific Research Applications
N-({4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}sulfonyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of N-({4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}sulfonyl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)acetamide
- N-(4-(Hydroxyamino)sulfonyl)phenyl)acetamide
- N-(4-(Ethanimidoylamino)sulfonyl)phenyl)acetamide
Uniqueness
N-({4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}sulfonyl)acetamide is unique due to the presence of the pyrrolidine ring and the diazenyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H16N4O3S |
---|---|
Molecular Weight |
296.35 g/mol |
IUPAC Name |
N-[4-(pyrrolidin-1-yldiazenyl)phenyl]sulfonylacetamide |
InChI |
InChI=1S/C12H16N4O3S/c1-10(17)14-20(18,19)12-6-4-11(5-7-12)13-15-16-8-2-3-9-16/h4-7H,2-3,8-9H2,1H3,(H,14,17) |
InChI Key |
BDTIMXIXKSMPSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NN2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.